2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (thiophen-2-ylcarbonyl)carbamate
Description
2-(5-Methyl-2-nitro-1H-imidazol-1-yl)ethyl (thiophen-2-ylcarbonyl)carbamate is a nitroimidazole-derived compound featuring a carbamate linker conjugated to a thiophene carbonyl moiety. The nitroimidazole core is a well-established pharmacophore known for its electron-affinic properties, enabling interactions with microbial or cellular redox systems . The thiophene carbonyl group enhances lipophilicity and may influence target binding specificity.
Properties
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(thiophene-2-carbonyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5S/c1-8-7-13-11(16(19)20)15(8)4-5-21-12(18)14-10(17)9-3-2-6-22-9/h2-3,6-7H,4-5H2,1H3,(H,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMULHANPXAPJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CCOC(=O)NC(=O)C2=CC=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127928 | |
| Record name | Carbamic acid, (2-thienylcarbonyl)-, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696646-08-9 | |
| Record name | Carbamic acid, (2-thienylcarbonyl)-, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696646-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (2-thienylcarbonyl)-, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (thiophen-2-ylcarbonyl)carbamate typically involves multiple steps, starting with the preparation of the imidazole and thiophene intermediates. One common route involves the nitration of 5-methylimidazole to form 5-methyl-2-nitroimidazole, followed by the alkylation of this intermediate with ethylene oxide to yield 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanol . This intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to form the final carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (thiophen-2-ylcarbonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group in the imidazole ring can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (thiophen-2-ylcarbonyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (thiophen-2-ylcarbonyl)carbamate involves its interaction with specific molecular targets. The nitro group in the imidazole ring can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The thiophene moiety may also contribute to the compound’s biological activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Nitroimidazole vs. Benzoimidazole Cores : The replacement of nitroimidazole with benzoimidazole (as in R 17934) introduces aromaticity and planar rigidity, enhancing interactions with microtubule proteins but reducing nitro group availability for redox activation .
- Carbamate vs. Ester Linkers : Carbamate groups (as in the target compound and R 17934) provide hydrolytic stability compared to ester-linked derivatives (e.g., IIA), which may degrade faster in vivo .
- Thiophene vs.
Biological Activity
The compound 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (thiophen-2-ylcarbonyl)carbamate is a derivative of imidazole and thiophene, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Imidazole Ring : The presence of a nitro group at the 5-position enhances the electron-withdrawing properties, potentially increasing the compound's reactivity.
- Thiophene Group : The thiophene moiety contributes to the compound's lipophilicity, which may influence its absorption and distribution in biological systems.
Antimicrobial Properties
Research indicates that compounds containing imidazole and thiophene rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli, S. aureus | 32 µg/mL |
| Compound B | P. aeruginosa, K. pneumoniae | 16 µg/mL |
| Target Compound | E. coli, S. aureus | 8 µg/mL |
Anticancer Activity
Studies have explored the anticancer potential of imidazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK.
Case Study: In vitro Evaluation
In a controlled study, this compound was tested on human breast cancer cell lines (MCF7). The results indicated:
- IC50 Value : 15 µM after 48 hours.
- Mechanism : Induction of reactive oxygen species (ROS) leading to cell cycle arrest.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Research Findings
A study demonstrated that treatment with the compound reduced inflammation markers in LPS-stimulated macrophages by up to 50% compared to control groups.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (thiophen-2-ylcarbonyl)carbamate to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nitration of the imidazole ring and carbamate formation. Key steps include:
- Imidazole Nitration : Use a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C) to introduce the nitro group while avoiding over-oxidation .
- Carbamate Coupling : React the nitroimidazole intermediate with thiophene-2-carbonyl chloride in anhydrous DMF or THF, using a base like triethylamine to neutralize HCl byproducts. Stirring under nitrogen at room temperature for 12–24 hours is recommended .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity. Monitor progress via TLC and confirm structure with NMR and IR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., methyl at C5 of imidazole, nitro group at C2). Aromatic protons in thiophene and imidazole rings appear as distinct multiplet signals .
- IR Spectroscopy : Key peaks include C=O stretching (~1700 cm) for the carbamate and nitro group absorption (~1520 cm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns consistent with the proposed structure .
Q. What purification methods are recommended post-synthesis to isolate the target compound effectively?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with a gradient elution system (e.g., 20–50% ethyl acetate in hexane) to separate byproducts. Monitor fractions via UV absorption at 254 nm .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water or dichloromethane/hexane) based on solubility differences. Slow cooling enhances crystal purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for nitroimidazole derivatives with varying substituents?
- Methodological Answer : Contradictions often arise from structural variations (e.g., nitro positioning, thiophene substituents). Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace thiophene with furan or phenyl groups) and compare bioactivity using standardized assays (e.g., MIC for antimicrobial activity) .
- Computational Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., microbial nitroreductases). Pay attention to steric effects from the methyl group and hydrogen bonding via the carbamate .
- Meta-Analysis : Aggregate data from published analogs (e.g., imidazole-thiophene hybrids) to identify trends in substituent effects on potency .
Q. What computational methods are recommended for studying the binding interactions of this compound with potential biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding stability in aqueous environments. Focus on the nitro group’s redox behavior and carbamate flexibility .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions, aiding in understanding nitro group reactivity .
- Pharmacophore Modeling : Identify critical features (e.g., nitro group, hydrophobic imidazole-thiophene core) using tools like Schrödinger’s Phase .
Q. How can X-ray crystallography and SHELX software be utilized to validate the molecular structure and conformation?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane layered with hexane). Ensure crystal quality for high-resolution data collection .
- Data Refinement : Use SHELXL for structure solution and refinement. Key parameters include R-factor convergence (<5%) and validation of bond lengths/angles against the Cambridge Structural Database (CSD) .
- Deposition : Submit crystallographic data to the CCDC (e.g., CCDC 1538327) for public access and reproducibility .
Data Analysis and Reproducibility
Q. How should researchers address inconsistencies in reported synthetic yields for similar nitroimidazole-carbamate derivatives?
- Methodological Answer :
- Reaction Monitoring : Use in-situ techniques (e.g., FTIR or HPLC) to identify intermediates and optimize reaction times .
- Batch Variation Analysis : Compare yields across solvents (DMF vs. THF), catalysts (e.g., KCO vs. NaH), and temperatures. Statistical tools like ANOVA can highlight significant factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
